molecular formula C10H12Cl3N B7947598 (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride

(R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947598
M. Wt: 252.6 g/mol
InChI Key: PFNXBLVMVXABHJ-HNCPQSOCSA-N
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Description

(R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, substituted with a 2,5-dichlorophenyl group. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, which involve the use of chiral catalysts or starting materials to ensure the production of the desired enantiomer.

  • Reduction of Pyrrolidine Derivatives:

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production typically involves large-scale synthesis techniques, which may include continuous flow reactors and automated systems to ensure consistency and efficiency.

  • Purification: The compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where the chlorine atoms on the phenyl ring can be replaced with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or aldehydes.

  • Reduction Products: Reduction typically results in the formation of amines or alcohols.

  • Substitution Products: Substitution reactions can yield a variety of products, including halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as a therapeutic agent. Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-(2,5-Dichlorophenyl)pyrrolidine: This compound differs only in the absence of the hydrochloride group.

  • 2-(2,4-Dichlorophenyl)pyrrolidine: The chlorine atoms are positioned differently on the phenyl ring.

  • 2-(2,6-Dichlorophenyl)pyrrolidine: The chlorine atoms are positioned differently on the phenyl ring.

Uniqueness: (R)-2-(2,5-Dichlorophenyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride group, which can influence its physical and chemical properties.

Properties

IUPAC Name

(2R)-2-(2,5-dichlorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNXBLVMVXABHJ-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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